![molecular formula C9H10Cl4Si B13789732 Trichloro-[1-[2-(chloromethyl)phenyl]ethyl]silane](/img/structure/B13789732.png)
Trichloro-[1-[2-(chloromethyl)phenyl]ethyl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((Chloromethyl)phenylethyl)trichlorosilane: is a chemical compound with the molecular formula C9H10Cl4Si . It is also known by its synonyms (trichlorosilylethyl)benzyl chloride and trichloro[2-[(chloromethyl)phenyl]ethyl]silane . This compound belongs to the chlorosilane family and is typically used as a chemical intermediate in various industrial and research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((chloromethyl)phenylethyl)trichlorosilane typically involves the reaction of trichlorosilane with benzyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of ((chloromethyl)phenylethyl)trichlorosilane involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving distillation and purification steps to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions: ((Chloromethyl)phenylethyl)trichlorosilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Substitution: Can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Hydrolysis: Silanols and hydrochloric acid.
Substitution: Corresponding substituted silanes.
Aplicaciones Científicas De Investigación
Chemistry: ((Chloromethyl)phenylethyl)trichlorosilane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silane coupling agents and surface modifiers .
Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to enhance their compatibility and functionality. It is also explored for its potential in drug delivery systems .
Industry: Industrially, ((chloromethyl)phenylethyl)trichlorosilane is used in the production of silicone polymers and resins. It is also utilized in coatings and adhesives to improve their properties .
Mecanismo De Acción
The mechanism of action of ((chloromethyl)phenylethyl)trichlorosilane involves its reactivity with nucleophiles, leading to the formation of various organosilicon compounds. The molecular targets include hydroxyl groups on surfaces, which it modifies to enhance properties such as adhesion and compatibility .
Comparación Con Compuestos Similares
- Trichlorosilane (HSiCl3)
- Dichlorosilane (H2SiCl2)
- Silicon tetrachloride (SiCl4)
- Methyltrichlorosilane (CH3SiCl3)
- Phenyltrichlorosilane (C6H5SiCl3)
Uniqueness: ((Chloromethyl)phenylethyl)trichlorosilane is unique due to its specific structure, which combines a chloromethyl group with a phenylethyl group attached to a trichlorosilane moiety. This unique structure imparts distinct reactivity and properties, making it valuable in specialized applications such as surface modification and the synthesis of advanced materials .
Propiedades
Fórmula molecular |
C9H10Cl4Si |
|---|---|
Peso molecular |
288.1 g/mol |
Nombre IUPAC |
trichloro-[1-[2-(chloromethyl)phenyl]ethyl]silane |
InChI |
InChI=1S/C9H10Cl4Si/c1-7(14(11,12)13)9-5-3-2-4-8(9)6-10/h2-5,7H,6H2,1H3 |
Clave InChI |
XSGSUPPCEYICAW-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1CCl)[Si](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


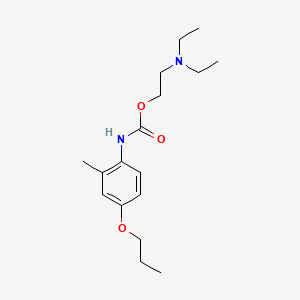
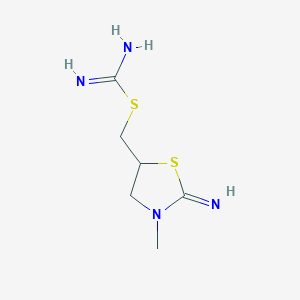
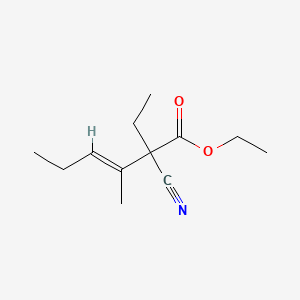
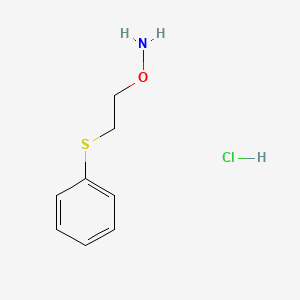
![(7,14,27,33,40-pentasulfooxy-17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(29),2(18),3(16),4,6,8,10,12,14,19,21,23,25,27,31(44),32,34,36,38,40,42-henicosaen-20-yl) hydrogen sulfate](/img/structure/B13789676.png)
![N-Allyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether [German]](/img/structure/B13789678.png)
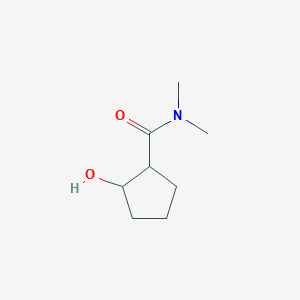
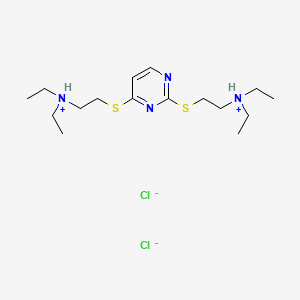
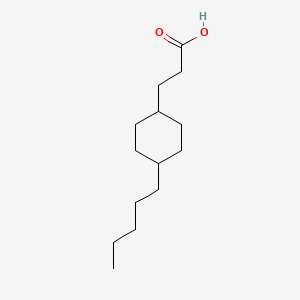
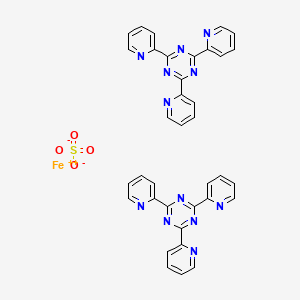
![1-[1-(Trifluoroacetyl)piperidin-4-yl]indoline-5-sulfonyl chloride](/img/structure/B13789711.png)
![Carbon monoxide;1-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-[[2-[[4-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-oxidonaphthalen-2-yl]methylideneamino]cyclohexyl]iminomethyl]naphthalen-2-olate;ruthenium(2+)](/img/structure/B13789721.png)
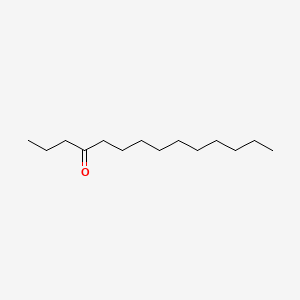
![2-Chloro-1-[4-(2-methoxyphenyl)piperazino]propan-1-one](/img/structure/B13789737.png)
